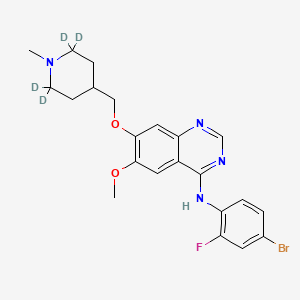

Tbk1/ikk|A-IN-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TANK-binding kinase 1 (TBK1) and inducible IκB-kinase (IKK-i) are central regulators of type-I interferon induction. They are associated with three adaptor proteins called TANK, Sintbad (or TBKBP1), and NAP1 (or TBKBP2, AZI2) whose functional relationship to TBK1 and IKK-i is poorly understood . TBK1/IKK-i inhibitors, such as Tbk1/ikk|A-IN-6, are small molecules designed to inhibit the activity of these kinases, which play crucial roles in immune response and inflammation .

Méthodes De Préparation

The synthesis of TBK1/IKK-i inhibitors involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:

Formation of Key Intermediates: This step involves the preparation of core structures that will be used in the final coupling reactions.

Coupling Reactions: The key intermediates are coupled under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Analyse Des Réactions Chimiques

TBK1/IKK-i inhibitors undergo various chemical reactions, including:

Oxidation: These compounds can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed for their biological activity .

Applications De Recherche Scientifique

TBK1/IKK-i inhibitors have a wide range of scientific research applications, including:

Chemistry: These compounds are used to study the mechanisms of kinase inhibition and to develop new synthetic methodologies for kinase inhibitors.

Biology: In biological research, TBK1/IKK-i inhibitors are used to investigate the role of these kinases in immune response, inflammation, and cell signaling pathways.

Medicine: These inhibitors have potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of TBK1/IKK-i inhibitors involves the inhibition of kinase activity by binding to the active site of the enzyme. This prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways mediated by these kinases. TBK1 primarily mediates the activation of interferon regulatory factors (IRF3 and IRF7) and nuclear factor-kappa B (NF-κB) signaling, which are crucial for the production of inflammatory cytokines and the activation of innate immunity .

Comparaison Avec Des Composés Similaires

TBK1/IKK-i inhibitors can be compared with other kinase inhibitors, such as:

IKKα and IKKβ Inhibitors: These inhibitors target the classical IκB kinases involved in NF-κB signaling.

JAK Inhibitors: Janus kinase inhibitors target a different family of kinases involved in cytokine signaling.

PI3K Inhibitors: Phosphoinositide 3-kinase inhibitors target kinases involved in cell growth and survival signaling pathways.

The uniqueness of TBK1/IKK-i inhibitors lies in their ability to specifically target the non-canonical IκB kinases, which play distinct roles in immune response and inflammation compared to other kinase families .

Similar compounds include:

IKKα and IKKβ Inhibitors: Target classical IκB kinases.

JAK Inhibitors: Target Janus kinases.

PI3K Inhibitors: Target phosphoinositide 3-kinases.

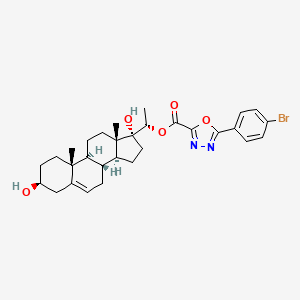

Propriétés

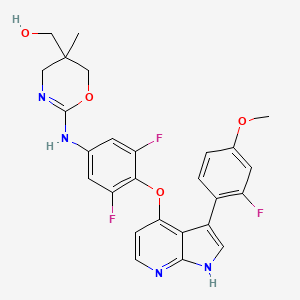

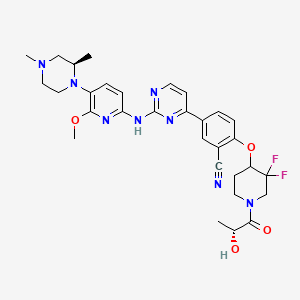

Formule moléculaire |

C31H36F2N8O4 |

|---|---|

Poids moléculaire |

622.7 g/mol |

Nom IUPAC |

2-[3,3-difluoro-1-[(2R)-2-hydroxypropanoyl]piperidin-4-yl]oxy-5-[2-[[5-[(2R)-2,4-dimethylpiperazin-1-yl]-6-methoxypyridin-2-yl]amino]pyrimidin-4-yl]benzonitrile |

InChI |

InChI=1S/C31H36F2N8O4/c1-19-17-39(3)13-14-41(19)24-6-8-27(37-28(24)44-4)38-30-35-11-9-23(36-30)21-5-7-25(22(15-21)16-34)45-26-10-12-40(18-31(26,32)33)29(43)20(2)42/h5-9,11,15,19-20,26,42H,10,12-14,17-18H2,1-4H3,(H,35,36,37,38)/t19-,20-,26?/m1/s1 |

Clé InChI |

ZYYSJDLMODJVDG-FUHTXCSMSA-N |

SMILES isomérique |

C[C@@H]1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)[C@@H](C)O)C#N)OC)C |

SMILES canonique |

CC1CN(CCN1C2=C(N=C(C=C2)NC3=NC=CC(=N3)C4=CC(=C(C=C4)OC5CCN(CC5(F)F)C(=O)C(C)O)C#N)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)

![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)